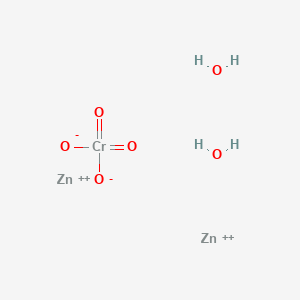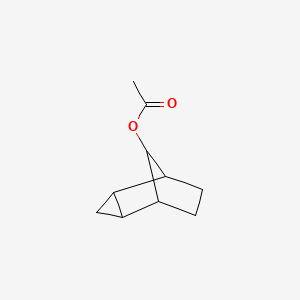
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a complex organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The “exo-syn-” designation refers to the specific stereochemistry of the molecule, indicating the relative positions of the substituents on the rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps include functional group transformations to introduce the hydroxyl and acetate groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
- Tricyclo(3.2.1.02,4)octan-8-ol, endo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
Uniqueness
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Eigenschaften
CAS-Nummer |
32350-50-8 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
8-tricyclo[3.2.1.02,4]octanyl acetate |
InChI |
InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |
InChI-Schlüssel |
WHVJMEKNSSSAFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2CCC1C3C2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


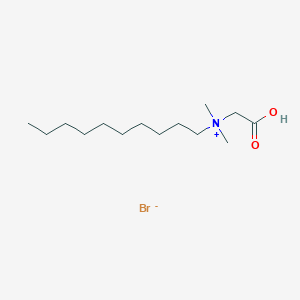
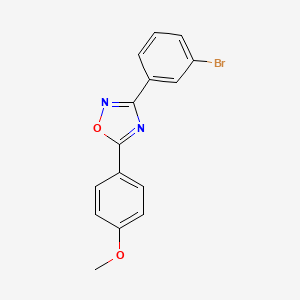
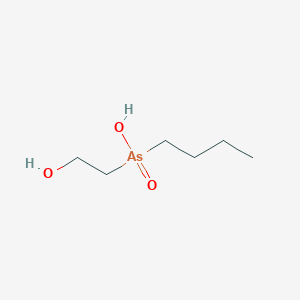
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
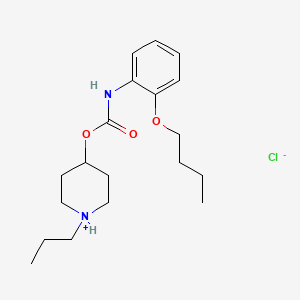
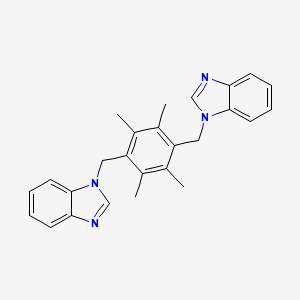
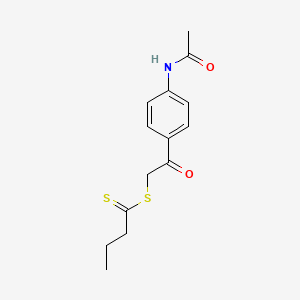

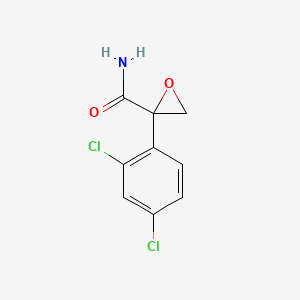
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)

